BenchChemオンラインストアへようこそ!

Neopentyl benzenesulfonate

Sulfonate protecting group Steric hindrance Nucleophilic displacement resistance

Neopentyl benzenesulfonate (CAS 75620-67-6), also referred to as 2,2-dimethylpropyl benzenesulfonate, is a primary alkyl sulfonate ester formed by condensation of neopentyl alcohol with benzenesulfonic acid. The compound bears a benzenesulfonate leaving group (conjugate acid pKa ≈ -2.5) directly attached to a neopentyl carbon, where the β-carbon is quaternary and fully substituted with three methyl groups.

Molecular Formula C11H16O3S
Molecular Weight 228.31 g/mol
CAS No. 75620-67-6
Cat. No. B1363147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeopentyl benzenesulfonate
CAS75620-67-6
Molecular FormulaC11H16O3S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCC(C)(C)COS(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C11H16O3S/c1-11(2,3)9-14-15(12,13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
InChIKeyUAIQNCSAQGGKRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neopentyl Benzenesulfonate (CAS 75620-67-6): A Sterically Hindered Primary Alkyl Sulfonate Ester for Demanding Synthetic Applications


Neopentyl benzenesulfonate (CAS 75620-67-6), also referred to as 2,2-dimethylpropyl benzenesulfonate, is a primary alkyl sulfonate ester formed by condensation of neopentyl alcohol with benzenesulfonic acid [1]. The compound bears a benzenesulfonate leaving group (conjugate acid pKa ≈ -2.5) directly attached to a neopentyl carbon, where the β-carbon is quaternary and fully substituted with three methyl groups [2]. This sterically congested architecture profoundly retards bimolecular nucleophilic displacement at the α-carbon and simultaneously makes the neopentyloxysulfonyl moiety a competent electrophilic partner in nickel-catalyzed cross-coupling reactions, where it has been demonstrated as a viable alternative to halide and triflate leaving groups [3].

Why Neopentyl Benzenesulfonate Cannot Be Arbitrarily Replaced by Other Alkyl Benzenesulfonates or Sulfonate Esters


Although all primary alkyl benzenesulfonates share the same sulfonate leaving group, their steric and electronic environments at the α- and β-carbons dictate profoundly different reactivity profiles that preclude generic interchange. The neopentyl variant places a quaternary β-carbon immediately adjacent to the electrophilic center, creating a steric shield that is absent in linear (e.g., n-butyl) or β-branched (e.g., isobutyl) analogs [1]. As a consequence, neopentyl sulfonates are classified as strongly resistant to nucleophilic displacement relative to isobutyl and isopropyl sulfonates, which exhibit progressively greater sensitivity [1]. Furthermore, when deployed as a sulfonic acid protecting group, the neopentyl ester does not merely slow reactivity—it alters the feasible deprotection strategy entirely, requiring thermal treatment (e.g., 185 °C) or specialized reagents such as NaN₃/DMSO rather than the acidic or nucleophilic conditions that suffice for less hindered esters [1][2]. In nickel-catalyzed cross-coupling, the neopentyloxysulfonyl group behaves as an electrophilic aryl source, a reactivity mode that is not generalizable to simpler alkyl benzenesulfonates lacking this leaving group architecture [3].

Product-Specific Quantitative Evidence Guide for Neopentyl Benzenesulfonate: Comparator-Based Differentiation Data


Sulfonate Protecting Group Stability Hierarchy: Neopentyl vs. Isobutyl, Isopropyl, and Trichloroethyl Esters

In the 2010 profiling study by Miller, neopentyl (Neo) sulfonates are classified as highly hindered and thus strongly resistant to nucleophilic displacement, in direct contrast to isobutyl (iBu) sulfonates which exhibit increased sensitivity to nucleophilic cleavage, and isopropyl (iPr) sulfonates which are poorly stable to acidic conditions, chromatography, and prolonged storage [1]. Trichloroethyl (TCE) sulfonates display intermediate stability, being stable to nonbasic nucleophiles but reactive toward basic nucleophiles [1]. This differential stability ranking—Neo ≫ iBu > TCE > iPr against nucleophilic attack—establishes the neopentyl benzenesulfonate scaffold as the most robust option when synthetic sequences demand prolonged exposure to nucleophilic reagents.

Sulfonate protecting group Steric hindrance Nucleophilic displacement resistance

Thermal Deprotection of Neopentyl Benzenesulfonate for Latent Sulfonic Acid Generation in Conjugated Polymers

Mori and co-workers demonstrated that a regioregular head-to-tail polythiophene bearing neopentyl benzenesulfonate pendant groups undergoes quantitative thermal deprotection upon heating a thin film at 185 °C for 10 min, liberating the free sulfonic acid in situ [1]. This thermal transformation triggers intramolecular self-doping of the polythiophene backbone, resulting in a conductivity enhancement of approximately 10³-fold (from the neutral state to the doped state) [1]. The same neopentyl sulfonate-to-sulfonic acid conversion was also applied to poly(phenylacetylene) derivatives and statistical copolymers containing 3-alkylthiophene, demonstrating generality [1]. In contrast, conventional sulfonate esters (e.g., methyl, ethyl, or isobutyl sulfonates) lack this thermally triggered, clean solid-state deprotection pathway and typically require solution-phase acidic or nucleophilic cleavage.

Thermal deprotection Self-doping polymer Conductivity switching

Neopentyloxysulfonyl as a Halide/Triflate Alternative in Nickel-Catalyzed Cross-Coupling

Cho, Sun, and Park (2005) established that neopentyl arenesulfonates react with methyl and primary alkylmagnesium bromides in the presence of dppeNiCl₂ via nucleophilic aromatic substitution of the neopentyloxysulfonyl group, producing the corresponding alkylarenes in good yields [1]. The authors explicitly concluded that the alkyloxysulfonyl group might be a suitable alternative to halides and triflate in some circumstances [1]. In a related study, the same group demonstrated that aryl sulfonates (i.e., phenyl benzenesulfonates) are inappropriate for these coupling reactions due to their ambident reactivity, whereas neopentyl arenesulfonates serve as clean sources of electrophilic aryl groups in nickel-catalyzed cross-coupling [2]. The highest yields were obtained using three equivalents of Grignard reagent with (PPh₃)₂NiCl₂ in refluxing Et₂O [3].

Cross-coupling electrophile Nickel catalysis C–C bond formation

Neopentyl Benzenesulfonate as a Mechanistic Probe: Kinetic Isotope Effects and SN2 Transition-State Characterization

Ando et al. (1981) determined carbon-14 and deuterium kinetic isotope effects for the solvolysis of neopentyl arenesulfonates. In the acetolysis of neopentyl nosylate at 100 °C, the carbon isotope effects (k¹²/k¹⁴) were measured as 1.073 at the α-position, 1.019 at β, and 1.046 at γ; deuterium effects (k_H/k_D) were 1.187 at α (D₂) and 1.016 at γ (D₉) [1]. For neopentyl brosylate in trifluoroacetolysis at 65 °C, the corresponding values were k¹²/k¹⁴: 1.073 (α), 1.023 (β), 1.026 (γ); k_H/k_D: 1.190 (α, D₂) and 1.012 (γ, D₉) [1]. These positive isotope effects at all positions are consistent with a concerted solvolytic rearrangement involving methyl participation—a mechanistic pathway uniquely accessible to neopentyl-type systems due to the quaternary β-carbon [1]. In bimolecular SN2 reactions of neopentyl arenesulfonates with anilines and benzylamines in methanol at 55 °C, the cross-interaction constant ρxz was determined to be 0.30, consistent with a typical SN2 transition state at a primary alkyl carbon center [2].

Kinetic isotope effect Methyl participation SN2 mechanism

Chemoselective Deprotection: NaN₃/DMSO Enables Quantitative Neopentyl Sulfonate Cleavage Where Thermal and Acidic Methods Fail

In the synthesis of poly(vinylidene fluoride)-b-poly(styrene sulfonate) block copolymers, Asandei and co-workers systematically evaluated deprotection methods for the neopentyl styrene sulfonate block [1]. Pure thermal decomposition was found to be a surface-limited process, and both (CH₃)₃Si-I and LiBr deprotection methods failed to achieve complete removal of the neopentyl group [1]. In contrast, NaN₃ in dimethyl sulfoxide (DMSO) enabled quantitative deprotection of the neopentyl sulfonate to cleanly afford the sodium sulfonate salt, as confirmed by NMR spectroscopy [1][2]. This chemoselective deprotection strategy is specific to the neopentyl sulfonate architecture: less hindered sulfonate esters (e.g., methyl, ethyl) would undergo direct nucleophilic displacement at carbon under these conditions, whereas neopentyl sulfonates resist undesired side reactions and require the specific NaN₃/DMSO protocol for clean conversion.

Sulfonate deprotection Block copolymer NaN₃/DMSO method

Leaving Group Ability in the Sulfonate Series: Benzenesulfonate vs. Tosylate, Mesylate, and Triflate

The leaving group ability of sulfonate esters is inversely correlated with the pKa of the conjugate sulfonic acid. Benzenesulfonate (PhSO₃⁻) derives from benzenesulfonic acid with a pKa of approximately -2.5, positioning it between tosylate (pKa of p-toluenesulfonic acid ≈ -2.8) and mesylate (pKa of methanesulfonic acid ≈ -1.9) in the sulfonate leaving group series, and well above the super-leaving group triflate (pKa of triflic acid ≈ -14) [1]. This intermediate leaving group ability, combined with the pronounced steric hindrance at the neopentyl α-carbon, means that neopentyl benzenesulfonate displays attenuated reactivity toward bimolecular nucleophilic substitution compared to less hindered primary alkyl benzenesulfonates (e.g., ethyl or n-propyl benzenesulfonates), which react more rapidly due to reduced steric congestion despite sharing the same leaving group [2]. The net effect is a reagent that retains the favorable leaving group properties of the benzenesulfonate series while exhibiting the kinetic stability conferred by the neopentyl architecture.

Leaving group ability pKa comparison Nucleophilic substitution

Best Research and Industrial Application Scenarios for Neopentyl Benzenesulfonate Based on Verified Differentiating Evidence


Latent Sulfonic Acid Functionality in Solution-Processable Conjugated Polymers

Neopentyl benzenesulfonate is uniquely suited as a thermally labile sulfonic acid precursor in π-conjugated polymers. When incorporated as a pendant group on polythiophene or poly(phenylacetylene) backbones, the neopentyl sulfonate ester enables solution processing (e.g., spin-coating from chloroform or THF) followed by post-deposition thermal activation at 185 °C for 10 min to liberate the free sulfonic acid in the solid state, triggering intramolecular self-doping and a ~10³-fold conductivity enhancement [1]. This strategy allows the fabrication of conductive polymer films without the need for post-deposition acid immersion or electrochemical doping steps, and is not accessible using methyl, ethyl, or isobutyl sulfonate esters that lack a clean solid-state thermal deprotection pathway [1].

Sulfonic Acid Protection in Multi-Step Organic Synthesis Requiring Nucleophilic Conditions

In synthetic sequences where a sulfonic acid functionality must be protected through multiple steps involving nucleophilic reagents, neopentyl benzenesulfonate serves as the most robust protecting group option. The neopentyl ester is classified as strongly resistant to nucleophilic displacement, outperforming isobutyl sulfonates (which exhibit increased sensitivity to nucleophilic cleavage) and isopropyl sulfonates (which are poorly stable to acidic conditions and chromatography) [2]. Deprotection can be achieved chemoselectively using NaN₃/DMSO, a method demonstrated to afford quantitative conversion where thermal and halide-based deprotection methods fail [3]. For solid-phase synthesis applications, the N-Boc-4-amino-2,2-dimethylbutyl-1-sulfonate variant enables cleavage under conditions compatible with resin-bound substrates [4].

Non-Halogenated Electrophile for Nickel-Catalyzed Cross-Coupling Reactions

Neopentyl benzenesulfonate and its derivatives function as competent electrophilic partners in nickel-catalyzed Kumada-type cross-coupling reactions with alkyl and aryl Grignard reagents [5]. The neopentyloxysulfonyl group undergoes nucleophilic aromatic substitution by the organomagnesium nucleophile, producing alkylarenes or biaryl products in good yields [5]. This reactivity profile positions neopentyl arenesulfonates as practical alternatives to aryl halides and triflates in circumstances where toxicity (halides), cost (triflates), or stability concerns favor a sulfonate-based electrophile. Critically, aryl sulfonates such as phenyl benzenesulfonate are unsuitable for this coupling due to ambident reactivity, making the neopentyl architecture essential for achieving clean conversion [6].

Mechanistic Probe for Studying Neighboring Group Participation and SN2 Transition States

Neopentyl benzenesulfonate is an established mechanistic probe for investigating methyl participation in solvolysis reactions and for characterizing SN2 transition-state structure. The compound's quaternary β-carbon enables a concerted rearrangement pathway involving methyl migration during solvolysis, with well-characterized carbon-14 KIE values (k¹²/k¹⁴ α = 1.073, β = 1.019, γ = 1.046 in acetolysis at 100 °C) that serve as benchmarks for computational and experimental mechanistic studies [7]. For bimolecular SN2 reactions, the cross-interaction constant ρxz = 0.30 (determined with anilines and benzylamines in methanol at 55 °C) provides a quantitative metric of transition-state tightness that can be compared across different nucleophile/leaving group combinations [8].

Quote Request

Request a Quote for Neopentyl benzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.